

Stereochemistry of N-formylamphetamine: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

N-formylamphetamine, a key intermediate in the Leuckart synthesis of amphetamine, possesses a chiral center and exists as two enantiomers: (R)-N-formylamphetamine and (S)-N-formylamphetamine. While the pharmacology and toxicology of amphetamine's stereoisomers are well-documented, the specific stereochemical properties and differential biological activities of N-formylamphetamine enantiomers are less characterized. This technical guide provides a comprehensive overview of the stereochemistry of N-formylamphetamine, including its synthesis, physicochemical properties, and analytical methods for enantiomeric separation. Due to the limited availability of specific data for N-formylamphetamine enantiomers, this guide also draws analogies from the extensively studied stereochemistry of amphetamine and N-acylated amphetamine derivatives to provide a more complete understanding.

Introduction

N-formylamphetamine is primarily recognized as a synthetic precursor and a potential impurity in illicitly manufactured amphetamine.[1] Its formation occurs during the Leuckart reaction, a common method for amphetamine synthesis. The presence of a stereocenter at the alphacarbon of the propyl side chain gives rise to two enantiomers, (R)- and (S)-N-formylamphetamine. The stereochemical configuration of these enantiomers is of significant interest as it can influence the stereochemistry of the final amphetamine product and may possess distinct pharmacological and metabolic profiles. Understanding the stereochemistry of



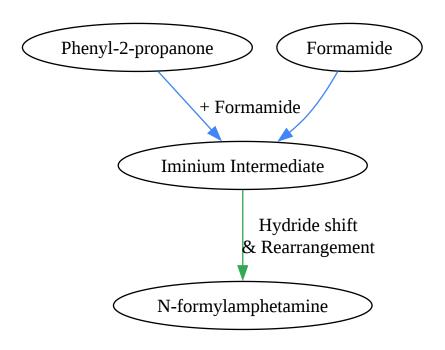
N-formylamphetamine is crucial for forensic analysis, drug metabolism studies, and the development of stereoselective synthetic and analytical methods.

Synthesis and Chiral Resolution Synthesis of Racemic N-formylamphetamine

The most common method for synthesizing racemic N-formylamphetamine is the Leuckart reaction, which involves the reductive amination of phenyl-2-propanone (P2P) using formamide or a mixture of formic acid and ammonia.[1]

Experimental Protocol: Leuckart Reaction for Racemic N-formylamphetamine

- Reactants: Phenyl-2-propanone, Formamide, Formic Acid (optional).
- Procedure: A mixture of phenyl-2-propanone and a molar excess of formamide is heated.
 Formic acid can be added to catalyze the reaction. The reaction mixture is typically heated at a temperature between 160-180°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess formamide is removed under reduced pressure. The resulting crude N-formylamphetamine can be purified by distillation or chromatography.



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Stereospecific Synthesis and Chiral Resolution

Direct stereospecific synthesis of N-formylamphetamine enantiomers is not well-documented in publicly available literature. However, one could envision a stereoselective approach starting from chiral precursors, such as the corresponding optically active amphetamine enantiomers, followed by N-formylation.

Chiral resolution of racemic N-formylamphetamine can be achieved using techniques such as chiral chromatography. While specific protocols for N-formylamphetamine are scarce, methods developed for the chiral separation of amphetamine and methamphetamine can be adapted.

Experimental Protocol: Chiral HPLC Separation (Adapted for N-formylamphetamine)

- Column: A chiral stationary phase (CSP) column, such as one based on polysaccharide derivatives (e.g., cellulose or amylose carbamate) or cyclodextrins.
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used for normal-phase chromatography.
 For reversed-phase chromatography, a mixture of acetonitrile or methanol and an aqueous buffer is employed. The exact composition and additives (e.g., acidic or basic modifiers) need to be optimized for baseline separation of the enantiomers.
- Detection: UV detection at a suitable wavelength (e.g., 254 nm) is commonly used.
- Procedure: A solution of racemic N-formylamphetamine is injected onto the chiral column.
 The mobile phase is pumped through the column at a constant flow rate. The differential
 interaction of the enantiomers with the chiral stationary phase leads to their separation,
 resulting in two distinct peaks in the chromatogram corresponding to the (R)- and (S)enantiomers.

Physicochemical Properties

Specific physicochemical data for the individual enantiomers of N-formylamphetamine are not readily available. The data presented below is for the racemic mixture.



Property	Value	Reference
Molecular Formula	C10H13NO	-
Molecular Weight	163.22 g/mol	-
Melting Point	49-50 °C	[2]
Boiling Point	119-121 °C at 0.12 Torr	[2]
Appearance	White to off-white solid	[1]

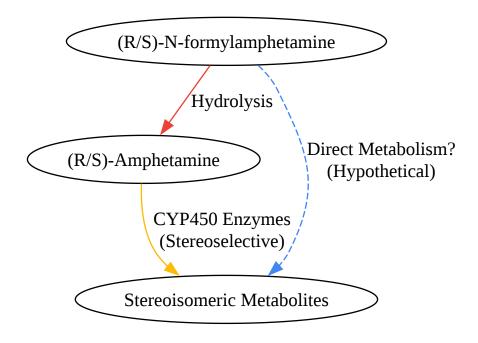
Note: The specific rotation for the individual enantiomers of N-formylamphetamine is not documented in the reviewed literature. For comparison, (S)-(+)-amphetamine has a specific rotation of +41° to +44° (in water), while (R)-(-)-amphetamine has a specific rotation of -41° to -44° (in water). It is expected that the N-formyl derivatives would also exhibit optical activity, but the magnitude and direction of rotation would need to be determined experimentally.

Stereoselective Metabolism

The metabolism of N-formylamphetamine has not been specifically studied in a stereoselective manner. However, it is reasonable to infer its metabolic fate from the well-established stereoselective metabolism of amphetamine and methamphetamine. The primary metabolic pathways for amphetamines include N-dealkylation, aromatic hydroxylation, and side-chain hydroxylation, which are often catalyzed by cytochrome P450 enzymes, known for their stereoselectivity.[3]

It is plausible that N-formylamphetamine undergoes hydrolysis to amphetamine, which is then subject to stereoselective metabolism. Alternatively, the intact N-formylamphetamine molecule could be a substrate for metabolic enzymes, potentially leading to different metabolic profiles for the (R)- and (S)-enantiomers.





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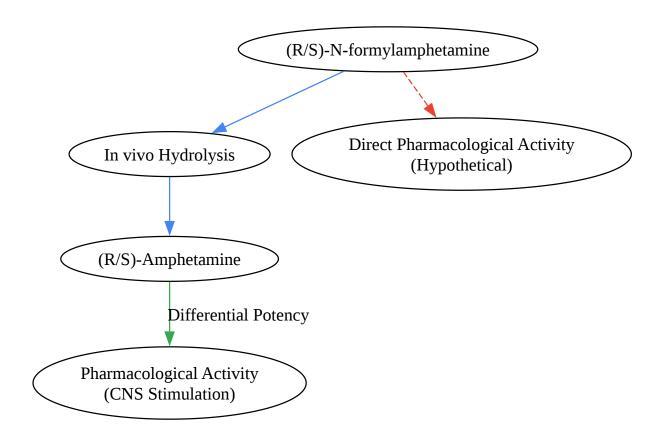
Pharmacological Activity

Direct pharmacological data on the individual enantiomers of N-formylamphetamine is not available. The pharmacological activity is likely to be significantly different from that of amphetamine due to the presence of the N-formyl group, which would alter its polarity and ability to interact with monoamine transporters and receptors.

It is hypothesized that N-formylamphetamine may act as a prodrug to amphetamine, with its activity being dependent on the rate of in vivo hydrolysis to the parent amine. If this is the case, the observed pharmacological effects would be dictated by the stereochemistry of the resulting amphetamine enantiomers. (S)-amphetamine is known to be 3-4 times more potent as a central nervous system stimulant than (R)-amphetamine.

Alternatively, the N-formylamphetamine enantiomers could possess their own intrinsic, albeit likely weaker, pharmacological activity at monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT) or other receptors.





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Conclusion

The stereochemistry of N-formylamphetamine is an area that warrants further investigation. While it is established as a chiral intermediate in amphetamine synthesis, a detailed characterization of its individual enantiomers is lacking in the scientific literature. The development of stereospecific synthetic routes and validated chiral separation methods would be invaluable for obtaining pure enantiomers for detailed physicochemical, metabolic, and pharmacological evaluation. Such studies would not only enhance our understanding of this specific compound but also contribute to the broader fields of forensic chemistry, drug metabolism, and medicinal chemistry by providing insights into the structure-activity relationships of N-acylated amphetamine derivatives. Future research should focus on obtaining experimental data for the specific rotation, melting points, and receptor binding affinities of (R)- and (S)-N-formylamphetamine to provide a more complete and accurate stereochemical profile.



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